molecular formula C22H22NO2P B12905307 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine CAS No. 138865-97-1

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine

Cat. No.: B12905307
CAS No.: 138865-97-1
M. Wt: 363.4 g/mol
InChI Key: YTBYLFKSTDGNEP-UHFFFAOYSA-N
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Description

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the reaction of diphenylphosphoryl chloride with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Reduction: The oxazolidine ring can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties such as flame retardancy and thermal stability.

Mechanism of Action

The mechanism of action of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets and pathways. The phosphorus atom in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Another phosphorus-containing compound with similar reactivity.

    Phosphine oxides: Compounds with a similar phosphorus-oxygen bond.

    Oxazolidinones: Compounds with a similar oxazolidine ring structure.

Uniqueness

5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is unique due to the combination of its phosphorus and oxazolidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

138865-97-1

Molecular Formula

C22H22NO2P

Molecular Weight

363.4 g/mol

IUPAC Name

5-diphenylphosphoryl-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C22H22NO2P/c1-23-21(18-11-5-2-6-12-18)17-22(25-23)26(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3

InChI Key

YTBYLFKSTDGNEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(O1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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